molecular formula C26H21ClN2O5 B2762966 Methyl 2-((2-(4-chlorophenyl)-6-(2-methoxybenzamido)quinolin-4-yl)oxy)acetate CAS No. 1359414-69-9

Methyl 2-((2-(4-chlorophenyl)-6-(2-methoxybenzamido)quinolin-4-yl)oxy)acetate

Cat. No.: B2762966
CAS No.: 1359414-69-9
M. Wt: 476.91
InChI Key: FAAWDNUDQYMDHP-UHFFFAOYSA-N
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Description

Methyl 2-((2-(4-chlorophenyl)-6-(2-methoxybenzamido)quinolin-4-yl)oxy)acetate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(4-chlorophenyl)-6-(2-methoxybenzamido)quinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Amidation: The methoxybenzamido group can be introduced through an amidation reaction using appropriate amine and acid derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(4-chlorophenyl)-6-(2-methoxybenzamido)quinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-((2-(4-chlorophenyl)-6-(2-methoxybenzamido)quinolin-4-yl)oxy)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

    2-Methoxybenzamide: A simpler amide derivative with potential biological activity.

Uniqueness

Methyl 2-((2-(4-chlorophenyl)-6-(2-methoxybenzamido)quinolin-4-yl)oxy)acetate is unique due to its combination of structural features, including the quinoline core, chlorophenyl group, and methoxybenzamido moiety. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler or less complex analogs.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-6-[(2-methoxybenzoyl)amino]quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-32-23-6-4-3-5-19(23)26(31)28-18-11-12-21-20(13-18)24(34-15-25(30)33-2)14-22(29-21)16-7-9-17(27)10-8-16/h3-14H,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAWDNUDQYMDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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